Arjunglucoside II

Kinin-forming enzyme inhibition Coagulation cascade Serine protease selectivity

Researchers investigating the plasma kallikrein-kinin system encounter confounding off-target effects when employing standard Terminalia arjuna triterpenoids-arjunolic acid, arjunic acid, and arjunetin all lack discriminatory serine protease targeting. Arjunglucoside II (CAS 62369-72-6) resolves this via selective FXIIa inhibition without affecting kallikrein or Factor XIa, enabling clean dissection of intrinsic coagulation contact activation. • Selective FXIIa inhibition for bradykinin & hereditary/ACE inhibitor-induced angioedema target validation studies • ~50% radical scavenging activity vs. arjungenin-ideal comparator compound for non-redox cardioprotective mechanistic work • Documented T3SS inhibitor blocking Salmonella enterica effector protein secretion without bactericidal confounding • ≥98% HPLC purity; C28-O-β-D-glucopyranosyl ester scaffold for ADME structure-pharmacokinetic relationship mapping across oleanane glucosides

Molecular Formula C36H58O10
Molecular Weight 650.8 g/mol
CAS No. 62369-72-6
Cat. No. B593517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArjunglucoside II
CAS62369-72-6
Molecular FormulaC36H58O10
Molecular Weight650.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
InChIKeyCJHYKSSBQRABTM-XJWBRSAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Arjunglucoside II Overview


Arjunglucoside II (CAS 62369-72-6) is a pentacyclic triterpenoid saponin classified as an oleanane-type triterpene glucosyl ester [1]. Its aglycone core is arjunolic acid (2α,3β,23-trihydroxyolean-12-en-28-oic acid) esterified at the C28 carboxyl position with β-D-glucopyranose [2]. Isolated predominantly from the bark of Terminalia arjuna (Combretaceae)—a cornerstone of Ayurvedic cardioprotective formulations—and also identified in Juglans sinensis and Ludwigia adscendens, this compound exists as a minor constituent relative to its structural analogs arjunic acid and arjunetin in native bark tissue [3]. As a glucosylated derivative of arjunolic acid, Arjunglucoside II represents a specific molecular scaffold within the arjuna triterpenoid family whose glycosylation pattern critically modulates target selectivity, subcellular distribution, and bioactivity profile compared to its aglycone counterparts and alternative glucosides [4].

Specific C28 glucosyl ester scaffold in oleanane triterpenoid family
Distinct FXIIa selectivity profile vs. aglycone arjunolic acid and arjunetin
Glycosylation pattern modulates target engagement and subcellular distribution

Arjunglucoside II Procurement Rationale


Procurement decisions predicated on simple class equivalence—treating all Terminalia arjuna oleanane triterpenoids as functionally interchangeable—ignore experimentally verified divergence in target specificity, metabolic liability, and potency gradients [1]. Arjunglucoside II exhibits a target engagement profile distinct from its aglycone arjunolic acid and the major bark glucoside arjunetin: it demonstrates selective inhibition of activated Factor XII (FXIIa) without affecting kallikrein or Factor XIa, whereas other triterpenoids from the same plant matrix show no such discriminatory serine protease targeting [2]. Furthermore, in comparative free radical scavenging assays, Arjunglucoside II displays approximately 50% of the activity of its structurally related sapogenin arjungenin, and in HOCl production inhibition, the glucoside is substantially less potent than its aglycone counterpart [3]. These quantitative activity differentials, coupled with scaffold-selective glucosylation efficiency documented in biosynthetic pathway reconstruction studies, preclude generic substitution in applications requiring precise modulation of the plasma kallikrein-kinin system or where glycosylation-dependent pharmacokinetic partitioning is a critical experimental variable [4].

Class-level interchangeability assumption may misdirect: FXIIa selectivity is compound-specific, not shared across Terminalia oleananes.
Antioxidant activity gradient precludes direct aglycone replacement: arjungenin shows substantially higher radical scavenging; Arjunglucoside II provides moderate activity.
Biosynthetic scaffold selectivity documented: glycosylation pattern affects pharmacokinetic partitioning; unglycosylated or differently glycosylated analogs may not reproduce distribution profiles.

Arjunglucoside II Head-to-Head Evidence


Selective FXIIa Inhibition

In a comparative screen of 23 well-known anti-inflammatory medicinal herbs and purified constituents for inhibition of human kinin-forming enzymes, Arjunglucoside II exhibited a unique selectivity profile: it specifically inhibited activated Factor XII (FXIIa) while demonstrating no inhibitory activity against kallikrein or activated Factor XI [1]. This target discrimination was described as 'surprising' in the primary source, distinguishing Arjunglucoside II from the broader-spectrum inhibitory effects observed with black tea water extracts and other plant-derived compounds tested in the same assay panel [2].

FXIIa Selectivity
Head-to-head
Arjunglucoside II
Inhibits FXIIa only; no effect on kallikrein or FXIa
vs
Black tea extract / 23 herb panel
Inhibits both FXIIa and kallikrein; no other compound matched this selectivity
Supports FXIIa-specific kinin pathway dissection
Qualitative discrimination; quantitative Ki not determined
Kinin-forming enzyme inhibition Coagulation cascade Serine protease selectivity

T3SS Inhibitor Identification

A systematic screen of 48 vegetable samples from central Myanmar for inhibitory activity against the Salmonella enterica serovar Typhimurium type III secretion system (T3SS) identified Arjunglucoside II as a novel T3SS inhibitor via bioassay-guided isolation from Ludwigia adscendens [1]. Of the 48 samples tested, 15 exhibited moderate to strong inhibitory activities against T3SS effector protein secretion; Arjunglucoside II was subsequently isolated as the active principle from one of the most potent vegetable sources, representing the first identification of this compound as a T3SS inhibitor [2]. Mechanistic investigation suggested that Arjunglucoside II blocks the secretion process of effector proteins rather than affecting bacterial growth, a profile that distinguishes it from conventional bactericidal antibiotics [3].

T3SS Inhibition
Head-to-head
Bioassay-guided isolation
S. Typhimurium T3SS effector secretion assay; identified as active principle from L. adscendens among 48 vegetable samples.
Unique anti-virulence probe among Terminalia triterpenoids
Blocks effector secretion, not bacterial growth
Type III secretion system inhibition Salmonella virulence Anti-infective natural products

Antioxidant Activity vs. Aglycone Arjungenin

In a comparative study evaluating Terminalia arjuna triterpenoids for cardioprotective mechanisms, Arjunglucoside II demonstrated quantitatively inferior activity compared to its aglycone arjungenin across two oxidative burst parameters [1]. For direct free radical scavenging measured by DPPH assay, arjungenin was the most active compound tested; its glucoside Arjunglucoside II exhibited 'almost 50%' of the aglycone's activity [2]. For inhibition of hypochlorous acid production from human neutrophils, arjungenin again showed the greatest inhibitory action, with Arjunglucoside II trailing significantly [3]. Notably, neither compound showed any effect on superoxide release from PMN cells [4].

DPPH Scavenging
Head-to-head
~50%
relative to arjungenin (highest activity)
Aglycone shows quantitative radical scavenging superiority
HOCl inhibition also weaker; superoxide release unaffected
DPPH radical scavenging Hypochlorous acid inhibition Respiratory burst

Antiplasmodial and Antimicrobial Profile

In a bioassay-guided fractionation study of Terminalia albida roots, Arjunglucoside II was evaluated alongside 13 other isolated compounds for activity against Plasmodium falciparum, Candida albicans, Staphylococcus aureus, and Escherichia coli, with parallel cytotoxicity assessment against MRC-5 human fetal lung fibroblasts [1]. Arjunglucoside II (compound 10) exhibited weak antiplasmodial activity with an IC50 value in the range of 5–15 μM, comparable to the other tested Terminalia triterpenes—arjunolic acid (5), arjungenin (6), and arjunic acid (7)—which all fell within the same potency bracket [2]. None of the tested triterpenes, including Arjunglucoside II, demonstrated any detectable antibacterial or antifungal activity against S. aureus, E. coli, or C. albicans [3]. This positions Arjunglucoside II as a low-potency compound for antiparasitic applications and functionally inactive for direct antimicrobial use, a contrast to vendor claims of 'antimicrobial properties' that lack comparator context .

P. falciparum IC50
Head-to-head
5–15 µM
Weak antiplasmodial; inactive against S. aureus, E. coli, C. albicans
Low antiplasmodial potency; no direct antimicrobial activity
Select only for FXIIa or T3SS research applications
Antiplasmodial Antimicrobial Cytotoxicity

Arjunglucoside II Application Scenarios


FXIIa-Dependent Angioedema Studies

Leverage Arjunglucoside II's selective FXIIa inhibition profile to dissect the contribution of the intrinsic coagulation contact activation pathway to bradykinin production, endothelial permeability, and hereditary or ACE inhibitor-induced angioedema. Unlike black tea extracts or other Terminalia triterpenoids that inhibit both FXIIa and kallikrein, Arjunglucoside II provides a clean pharmacological tool for interrogating FXIIa-specific signaling without confounding downstream serine protease inhibition [1]. This precision is essential for target validation studies in the plasma kallikrein-kinin system where off-target kallikrein inhibition would obscure mechanistic interpretation [2].

Anti-Virulence T3SS Inhibitor Screening

Employ Arjunglucoside II as a characterized natural product T3SS inhibitor in Salmonella enterica virulence studies. Its documented ability to block effector protein secretion without affecting bacterial growth positions it as a probe for anti-virulence therapeutic discovery, a strategy distinct from conventional bactericidal antibiotics. This application is uniquely supported for Arjunglucoside II among Terminalia triterpenoids, as no comparator study has identified T3SS-inhibitory activity for arjunic acid, arjunolic acid, or arjunetin [3].

Glycosylation-Dependent Pharmacokinetic Studies

Utilize Arjunglucoside II as a C28-O-glucopyranosyl ester reference standard for comparative ADME investigations against its aglycone arjunolic acid and alternative glucosides (arjunglucoside I, arjunetin). In silico and biomimetic studies indicate that glycosylation pattern substantially influences blood-brain barrier permeability predictions and brain equilibrium kinetics among Terminalia oleananes, with glucosides showing distinct partitioning behavior from their corresponding sapogenins [4]. Arjunglucoside II's specific C28 glucosylation of the arjunolic acid scaffold provides a defined molecular probe for structure-pharmacokinetic relationship mapping [5].

Moderate Radical Scavenging Research

In experimental models where potent antioxidant activity would confound interpretation of non-redox cardioprotective mechanisms, Arjunglucoside II offers a moderate-activity alternative to arjungenin. With approximately 50% of the free radical scavenging capacity and substantially lower HOCl inhibitory potency than its aglycone counterpart, Arjunglucoside II can serve as a comparator compound to control for antioxidant-mediated effects in respiratory burst assays while maintaining the oleanane scaffold and Terminalia arjuna botanical provenance [6]. This gradient of activity across structurally related analogs enables dose-response and structure-activity relationship studies not possible with single-compound approaches.

Application
Selection Property
Validation Focus
Kinin-forming enzyme selectivity studies
Selective FXIIa inhibition without kallikrein/FXIa off-target
Bradykinin-mediated vascular permeability endpoint context
Salmonella virulence mechanism research
T3SS effector secretion inhibition, non-bactericidal
Anti-virulence probe for type III secretion pathway dissection
Glycosylation-dependent PK/ADME comparison
Defined C28 glucosyl ester scaffold for SAR
Aglycone vs. glucoside blood-brain barrier partitioning prediction
Respiratory burst assay comparator
Moderate radical scavenging, weaker than aglycone arjungenin
Control for antioxidant-mediated effects in non-redox mechanism studies

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